molecular formula C20H15IN2O5S B6122524 2-[(3-{[(4-iodophenyl)amino]sulfonyl}benzoyl)amino]benzoic acid

2-[(3-{[(4-iodophenyl)amino]sulfonyl}benzoyl)amino]benzoic acid

Cat. No. B6122524
M. Wt: 522.3 g/mol
InChI Key: ATCVZPOBYLDLGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(3-{[(4-iodophenyl)amino]sulfonyl}benzoyl)amino]benzoic acid, also known as PIAS, is a chemical compound that has gained significant attention in scientific research due to its potential application in various fields of study. This compound is a member of the class of sulfonamides and is characterized by its unique molecular structure, which makes it a valuable tool for investigating various biological processes.

Mechanism of Action

The mechanism of action of 2-[(3-{[(4-iodophenyl)amino]sulfonyl}benzoyl)amino]benzoic acid is primarily based on its ability to bind to specific target molecules and inhibit their activity. This compound is known to interact with various enzymes, receptors, and proteins, leading to the modulation of their function and activity. Additionally, 2-[(3-{[(4-iodophenyl)amino]sulfonyl}benzoyl)amino]benzoic acid has been shown to exhibit anti-inflammatory and anti-tumor properties, making it a valuable tool for investigating the underlying mechanisms of these diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[(3-{[(4-iodophenyl)amino]sulfonyl}benzoyl)amino]benzoic acid are highly dependent on the specific target molecule that it interacts with. For example, 2-[(3-{[(4-iodophenyl)amino]sulfonyl}benzoyl)amino]benzoic acid has been shown to inhibit the activity of matrix metalloproteinases, which are enzymes involved in tissue remodeling and repair. This inhibition can lead to a reduction in the progression of various diseases, including cancer and arthritis.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using 2-[(3-{[(4-iodophenyl)amino]sulfonyl}benzoyl)amino]benzoic acid in laboratory experiments is its high selectivity and specificity for certain target molecules. This allows researchers to investigate the effects of specific protein-protein interactions or enzyme activities without affecting other biological processes. However, one of the limitations of using 2-[(3-{[(4-iodophenyl)amino]sulfonyl}benzoyl)amino]benzoic acid is its potential toxicity and off-target effects, which can lead to unintended consequences in experimental systems.

Future Directions

There are several potential future directions for the use of 2-[(3-{[(4-iodophenyl)amino]sulfonyl}benzoyl)amino]benzoic acid in scientific research. One area of interest is the development of new drugs based on the structure of 2-[(3-{[(4-iodophenyl)amino]sulfonyl}benzoyl)amino]benzoic acid, which could lead to the discovery of new treatments for various diseases. Additionally, 2-[(3-{[(4-iodophenyl)amino]sulfonyl}benzoyl)amino]benzoic acid could be used as a tool to investigate the role of specific protein-protein interactions in disease progression, which could lead to the identification of new drug targets. Finally, the development of new synthetic methods for 2-[(3-{[(4-iodophenyl)amino]sulfonyl}benzoyl)amino]benzoic acid could lead to the production of more potent and selective compounds for use in scientific research.

Synthesis Methods

The synthesis of 2-[(3-{[(4-iodophenyl)amino]sulfonyl}benzoyl)amino]benzoic acid can be achieved through a multi-step process that involves the reaction of 4-iodoaniline with 3-nitrobenzenesulfonyl chloride to produce 4-iodo-N-(3-nitrobenzenesulfonyl)aniline. This intermediate is then reacted with 2-aminobenzoic acid to yield the final product, 2-[(3-{[(4-iodophenyl)amino]sulfonyl}benzoyl)amino]benzoic acid.

Scientific Research Applications

2-[(3-{[(4-iodophenyl)amino]sulfonyl}benzoyl)amino]benzoic acid has been extensively studied for its potential applications in various fields of scientific research, including medicinal chemistry, biochemistry, and pharmacology. One of the primary uses of 2-[(3-{[(4-iodophenyl)amino]sulfonyl}benzoyl)amino]benzoic acid is as a tool to investigate the mechanism of action of various biological processes, including enzyme inhibition, receptor binding, and protein-protein interactions.

properties

IUPAC Name

2-[[3-[(4-iodophenyl)sulfamoyl]benzoyl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15IN2O5S/c21-14-8-10-15(11-9-14)23-29(27,28)16-5-3-4-13(12-16)19(24)22-18-7-2-1-6-17(18)20(25)26/h1-12,23H,(H,22,24)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATCVZPOBYLDLGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)NC(=O)C2=CC(=CC=C2)S(=O)(=O)NC3=CC=C(C=C3)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15IN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

522.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[[3-[(4-Iodophenyl)sulfamoyl]benzoyl]amino]benzoic acid

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